molecular formula C9H13N B1594198 (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene CAS No. 5263-68-3

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene

Cat. No. B1594198
CAS RN: 5263-68-3
M. Wt: 135.21 g/mol
InChI Key: CJMPQJDYEONFGO-UHFFFAOYSA-N
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Description

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene is a cyclic organic compound belonging to the azatricycloalkene family. It is an eight-membered ring containing two nitrogen atoms, two double bonds, and four single bonds. It is an important organic compound due to its unique structure and its potential applications in the fields of medicine, biochemistry, and chemistry. This compound has been used in a variety of scientific studies, ranging from the synthesis of new compounds to the study of drug action.

Scientific Research Applications

Chemical Synthesis

This compound could be used as a building block in the synthesis of more complex molecules. It has a unique structure that could potentially be exploited in the creation of new chemical entities .

Pharmaceutical Intermediates

The compound could serve as an intermediate in the synthesis of pharmaceuticals. Its unique structure could potentially be used to create new drugs with novel mechanisms of action.

Material Science

In material science, this compound could potentially be used in the creation of new materials. Its unique structure and properties could be exploited to create materials with novel characteristics .

Biological Research

This compound could be used in biological research as a probe to study biological systems. Its unique structure could potentially interact with various biological targets, providing insights into their function.

Environmental Science

In environmental science, this compound could potentially be used as a tracer or indicator. Its unique structure and properties could make it useful in studying environmental processes .

Analytical Chemistry

In analytical chemistry, this compound could potentially be used as a standard or reference compound. Its unique structure and well-defined properties could make it useful in the calibration of analytical instruments .

Safety and Hazards

The safety and hazards associated with this compound are not clearly documented in the available resources .

properties

IUPAC Name

(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6-,7+,8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPQJDYEONFGO-SPJNRGJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
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(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
Reactant of Route 3
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
Reactant of Route 4
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
Reactant of Route 5
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
Reactant of Route 6
Reactant of Route 6
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene

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